Product packaging for 5,6,7,8-Tetrahydropteridin-2(1H)-one(Cat. No.:CAS No. 28898-09-1)

5,6,7,8-Tetrahydropteridin-2(1H)-one

Cat. No.: B3350597
CAS No.: 28898-09-1
M. Wt: 152.15 g/mol
InChI Key: PNJKVWQSMVGHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropteridin-2(1H)-one is a tetrahydropteridine derivative of significant interest in chemical and biochemical research. As part of the pterin family, this core structure is a fundamental building block and a reduced form of the pteridine ring system, which is a crucial scaffold in many biologically active molecules . Pterins, such as the well-studied biopterin and monapterin, play critical roles across all domains of life, serving as essential cofactors in enzymatic reactions involved in cell signaling, immune system modulation, and the metabolism of neurotransmitters and nitric oxide . Researchers utilize this and related tetrahydropteridine compounds to study enzyme mechanisms, particularly in the context of nitric oxide synthases (NOS) and aromatic amino acid hydroxylases . The reduced tetrahydropteridin state is vital for its electron-donating capabilities in these redox-sensitive biological processes . The compound serves as a valuable precursor or intermediate in the synthesis of more complex, naturally occurring pterins and their analogs, supporting advanced studies in bioorganic chemistry and drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B3350597 5,6,7,8-Tetrahydropteridin-2(1H)-one CAS No. 28898-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pteridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJKVWQSMVGHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633812
Record name 5,6,7,8-Tetrahydropteridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28898-09-1
Record name 5,6,7,8-Tetrahydropteridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydropteridin 2 1h One

Established and Novel Synthetic Routes to the 5,6,7,8-Tetrahydropteridin-2(1H)-one Core

The construction of the pteridinone nucleus and its subsequent reduction to the tetrahydro level are key challenges that have been addressed through various classical and modern synthetic strategies.

The formation of the pteridinone ring system is classically achieved through the cyclo-condensation of a suitably substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound or its synthetic equivalent. derpharmachemica.com This approach builds the pyrazine (B50134) ring onto the existing pyrimidine (B1678525) core. Several named reactions have been established for this purpose.

The Gabriel-Isay synthesis (also known as the Gabriel-Colman synthesis) involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.orgthieme-connect.de When unsymmetrical dicarbonyls are used, mixtures of regioisomers (e.g., 6- and 7-substituted pteridines) can be formed, which may require separation. thieme-connect.de

The Viscontini synthesis offers a regioselective route to 6-substituted pterins by condensing a 2,5,6-triaminopyrimidin-4(3H)-one with sugar-derived phenylhydrazones under mild acidic conditions. orientjchem.orgmdpi.com The regioselectivity is achieved through an Amadori rearrangement of the sugar derivative, which generates a key ketone functionality that directs the initial nucleophilic attack to form the 6-substituted product exclusively. mdpi.com

The Timmis synthesis provides an alternative regioselective pathway by condensing a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. mdpi.com The reaction typically proceeds under basic conditions, where the initial condensation occurs between the amino group and the carbonyl, followed by cyclization involving the nitroso group and the active methylene carbon. mdpi.com

These cyclo-condensation reactions provide access to the fully oxidized pteridin-2(1H)-one core, which serves as a crucial precursor for subsequent reduction steps.

Table 1: Key Cyclo-condensation Reactions for Pteridinone Synthesis
Reaction NamePyrimidine PrecursorCondensation PartnerKey FeatureReference
Gabriel-Isay Synthesis4,5-Diaminopyrimidine1,2-Dicarbonyl compound (e.g., glyoxal)General method; can produce isomeric mixtures. orientjchem.orgthieme-connect.de
Viscontini Synthesis2,5,6-Triaminopyrimidin-4(3H)-oneSugar phenylhydrazoneRegioselective for 6-substituted pterins. orientjchem.orgmdpi.com
Timmis Synthesis6-Amino-5-nitrosopyrimidineActive methylene compound (e.g., ketone)Regioselective; avoids isomeric mixtures. mdpi.com

Reduction of the pyrazine ring of a pteridin-2(1H)-one or its 7,8-dihydro intermediate is required to generate the 5,6,7,8-tetrahydro core. The stereochemical outcome of this reduction is critical, particularly when chiral centers are generated at the C6 and C7 positions.

Catalytic hydrogenation is a widely used method for this transformation. The reduction of pteridines over catalysts such as platinum oxide is often highly stereoselective, yielding the cis-fused tetrahydro product. This stereospecificity arises from the delivery of hydrogen from the catalyst surface to one face of the heterocyclic ring.

Chemical reducing agents are also employed. For instance, the reduction of 6-acetyl-7,7-dimethyl-7,8-dihydropterin to the corresponding 5,6,7,8-tetrahydropterin has been accomplished using sodium cyanoborohydride. nih.gov The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired tetrahydro product.

The synthesis of enantiomerically pure derivatives, such as the natural cofactor (6R)-tetrahydrobiopterin, requires precise control of stereochemistry. mdpi.com A powerful strategy for achieving this is the asymmetric hydrogenation of a prochiral 7,8-dihydropteridin-2(1H)-one precursor. wikipedia.org

This approach utilizes transition metal catalysts, typically based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). rsc.orgprinceton.edu The chiral catalyst creates a chiral environment around the substrate, directing the hydrogenation to one face of the C6=N5 double bond, thereby establishing the desired stereochemistry at the C6 position with high enantiomeric excess. This methodology has been successfully applied to the asymmetric hydrogenation of related tetrahydropyrazines, where a rhodium-BINAP catalyst afforded the chiral piperazine (B1678402) product in 99% enantiomeric excess, demonstrating the power of this strategy for creating chiral nitrogen-containing heterocycles. princeton.edu

Table 2: Strategies for Asymmetric Hydrogenation
Substrate TypeCatalyst System (Example)Product TypeKey OutcomeReference
Prochiral 7,8-DihydropteridinoneChiral Rhodium or Ruthenium ComplexChiral 5,6,7,8-TetrahydropteridinoneHigh enantioselectivity wikipedia.orgrsc.org
Tetrahydropyrazine (B3061110)[(R)-BINAP(COD)Rh]TfOChiral Piperazine99% enantiomeric excess princeton.edu

Chemical Reactivity and Derivatization Strategies of this compound

Once the core is synthesized, further chemical modifications can be performed to create a diverse range of analogues. The reactivity of the tetrahydropteridinone system is dictated by the electron-deficient nature of the pyrimidinone ring and the nucleophilic character of the nitrogen atoms in the reduced pyrazine ring.

Modifying substituents, particularly at the C6 position, is a common strategy for generating analogues. A notable example is the synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin from a 6-methylpterin precursor. researchgate.net This multi-step sequence involves:

Oxidation: The methyl group is oxidized to a formyl group using selenium dioxide.

Oximation: The formyl group is converted to its oxime.

Dehydration: The oxime is dehydrated to a cyano group.

Reduction: The cyano group and the pterin (B48896) ring are simultaneously reduced to yield the final 6-aminomethyl-5,6,7,8-tetrahydropterin. researchgate.net

This sequence demonstrates how a simple alkyl side chain can be elaborated into a functionalized aminoalkyl group, providing a handle for further conjugation or modification.

The saturated pyrazine portion of the this compound ring makes it generally unreactive toward electrophilic aromatic substitution. The primary sites of reactivity are the nitrogen atoms, particularly the N5 atom, which is known to be the most nucleophilic center in many reduced pteridines.

This nucleophilicity allows for selective substitution at the N5 position.

N5-Alkylation: Selective methylation at the N5 position can be achieved through catalytic reductive methylation using formaldehyde (B43269) in the presence of a PtO₂/H₂ catalyst system. scispace.com

N5-Acylation: The N5 nitrogen can be readily acylated. A highly regioselective N5-formylation has been developed using N-formylimidazole as the formylating agent. google.com This method proceeds in good yield and preserves the enantiomeric purity of the starting material. google.com Similarly, other acyl groups, such as acetyl, can be introduced at this position. nih.govnih.gov

These substitution reactions at the N5 position are critical for producing derivatives that can modulate the cofactor's interaction with enzymes or alter its redox properties. nih.govnih.gov

Polymer-Supported Synthesis Approaches for Library Generation

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. imperial.ac.uk Polymer-supported synthesis, a key technology in combinatorial chemistry, offers significant advantages for the rapid assembly of diverse molecular libraries. crsubscription.com These methods streamline the purification process, as excess reagents and byproducts can be removed by simple filtration, and they are amenable to automation. crsubscription.com In the context of this compound and its analogues, solid-phase organic synthesis (SPOS) provides a powerful platform for generating libraries of pteridinone derivatives with diverse substitution patterns. nih.gov

The general strategy for the solid-phase synthesis of pteridinone scaffolds involves the immobilization of a suitable building block onto a solid support, followed by sequential chemical transformations to construct the heterocyclic core. nih.gov The final products are then cleaved from the resin for biological evaluation. imperial.ac.uk This approach allows for the systematic variation of substituents at different positions of the pteridinone ring system, leading to the creation of large and diverse compound libraries. nih.govnih.gov

A notable approach for the solid-phase synthesis of dihydropteridinone libraries, which are structural precursors to this compound, utilizes a versatile building block, 4,6-dichloro-5-nitropyrimidine. nih.gov This methodology has been successfully employed to prepare a variety of substituted dihydropteridinones. nih.gov The synthesis commences with the anchoring of an amino acid to a solid support, such as Wang resin. nih.gov The resin-bound amino acid then undergoes a series of reactions, including nucleophilic substitution with 4,6-dichloro-5-nitropyrimidine, followed by the introduction of various amines to introduce diversity. nih.gov Subsequent reduction of the nitro group and cleavage from the resin with concomitant cyclization yields the desired dihydropteridinone products. nih.gov

The diversity of the generated library is dictated by the variety of amino acids and amines used in the synthetic sequence. This modular approach allows for the creation of a large number of unique compounds from a small set of starting materials.

Table 1: Examples of Dihydropteridinone Analogues Synthesized via Polymer-Supported Synthesis

Compound IDR1 GroupR2 GroupYield (%)
1a IsopropylPropylamino87
1b IsopropylHexylamino67
1c IsopropylDiethylamino74
1h IsopropylMorpholino92
1i BenzylPropylamino89

Data sourced from a study on the polymer-supported synthesis of various pteridinones. nih.gov

The yields reported in the table demonstrate the efficiency of the solid-phase approach for the synthesis of these heterocyclic compounds. nih.gov The characterization of the synthesized compounds is typically performed after cleavage from the solid support using standard analytical techniques such as NMR and mass spectrometry. nih.gov

Diversity-oriented synthesis (DOS) is another powerful strategy for the generation of complex and diverse small molecule libraries. cam.ac.uk While not exclusively focused on polymer-supported methods, DOS principles can be effectively combined with solid-phase synthesis to explore a wider range of chemical space. cam.ac.ukmskcc.org By employing branching reaction pathways and complexity-generating reactions, DOS allows for the creation of libraries with not only substituent diversity but also scaffold diversity. cam.ac.uk The application of DOS strategies to the synthesis of pteridinone-related scaffolds holds the potential to uncover novel structures with unique biological activities.

Rigorous Spectroscopic Characterization and Structural Elucidation of 5,6,7,8 Tetrahydropteridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei. For 5,6,7,8-Tetrahydropteridin-2(1H)-one, NMR is particularly crucial for analyzing its dynamic properties, including the conformation of its saturated ring and the equilibrium between its possible tautomeric forms.

Proton (¹H) NMR spectroscopy provides data on the hydrogen atoms within a molecule. A key feature in the ¹H NMR spectrum of this compound is the presence of signals from exchangeable protons (N-H and O-H). chemistrysteps.com These protons can participate in rapid chemical exchange with each other and with solvent molecules, which affects their appearance in the spectrum. acdlabs.com

The position and broadness of these signals are highly dependent on experimental conditions such as solvent, temperature, and concentration. acdlabs.com For instance, in a non-protic solvent like DMSO-d₆, which reduces proton exchange rates, distinct signals for the N1-H, N5-H, and N8-H protons would be expected. acdlabs.com The presence of the 2(1H)-one functionality implies a lactam structure, but tautomerism can lead to the formation of the enol isomer, 2-hydroxy-5,6,7,8-tetrahydropteridine. The ¹H NMR spectrum is critical for assessing this equilibrium. Spectroscopic evidence for related pterin (B48896) compounds has shown that they can exist in equilibrium with covalent hydrates, where water adds across a double bond, further complicating the spectral interpretation. researchgate.net

The aliphatic protons on the tetrahydropyrazine (B3061110) ring (at C6 and C7) typically appear as complex multiplets in the upfield region of the spectrum. Their chemical shifts and coupling patterns provide information about the conformation of this six-membered ring. Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample is a common technique to identify exchangeable protons; the N-H and O-H signals disappear from the spectrum as the protons are replaced by deuterium. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and other experimental conditions.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
N(1)-H 10.0 - 11.5 Broad Singlet Exchangeable with D₂O
N(8)-H 7.5 - 8.5 Broad Singlet Exchangeable with D₂O
N(5)-H 6.0 - 7.0 Broad Singlet Exchangeable with D₂O
H-6 3.2 - 3.6 Multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. libretexts.org This technique is essential for confirming the carbon skeleton of this compound. Due to the wide chemical shift range (typically 0-220 ppm), signals for individual carbons are well-resolved, making it possible to account for all six carbon atoms in the structure. libretexts.org

The carbonyl carbon (C=O) at the C2 position is expected to resonate at the most downfield position, typically in the 150-170 ppm range, which is characteristic for lactam carbonyls. libretexts.orglibretexts.org The sp²-hybridized carbons of the pyrimidine (B1678525) ring (C4, C4a, and C8a) will appear in the olefinic/aromatic region, while the sp³-hybridized carbons of the tetrahydropyrazine ring (C6 and C7) will be found in the upfield aliphatic region. libretexts.org Analysis of ¹³C NMR data for related pterin structures helps in the precise assignment of these signals. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and other experimental conditions.

Carbon Predicted Chemical Shift (ppm) Notes
C2 155 - 165 Carbonyl carbon, characteristic of a lactam
C4 145 - 155 sp² carbon in the pyrimidine ring
C8a 140 - 150 Bridgehead sp² carbon
C4a 120 - 130 Bridgehead sp² carbon
C6 40 - 50 Aliphatic sp³ carbon

While 1D NMR spectra provide fundamental information, multidimensional NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms.

COSY experiments establish correlations between protons that are coupled to each other (typically through two or three bonds), which is invaluable for tracing the proton network within the C6-C7 aliphatic moiety.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments. ffhdj.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ffhdj.com This is particularly powerful for piecing together the entire molecular framework, for example, by correlating the N-H protons to nearby carbons or the C6/C7 protons to the bridgehead carbons (C4a and C8a), thus confirming the fusion of the two rings.

For complex structures like pterin derivatives, 2D NMR is essential for determining the relative configuration and stereochemistry. nih.gov

Mass Spectrometry (MS) for Molecular Ion Verification and Degradation Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. danaher.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. uzh.ch However, for compounds that are susceptible to oxidation, such as tetrahydropteridines, ESI-MS can also lead to the formation of radical cations, [M]•+. researchgate.net The detection of these open-shell species can provide insight into the molecule's redox chemistry.

Studies on related tetrahydropterin (B86495) derivatives have demonstrated that stable radical cations can be generated and detected using ESI-MS. researchgate.net The formation of these radical cations can be influenced by the ionization conditions. researchgate.net The investigation of transient radical cations by ESI-MS is a known method for studying electron-transfer-initiated reactions in solution. nih.gov Tandem MS (MS/MS) experiments can be performed on the radical cation to induce fragmentation, providing structural information that is often complementary to the fragmentation of the even-electron [M+H]⁺ ion. youtube.com

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, HRMS can distinguish its molecular formula (C₆H₈N₄O) from other combinations of atoms that might have the same nominal (integer) mass. The ability of HRMS to provide an exact mass is a critical step in the identification of a new or synthesized compound and is a standard requirement for publication in chemical literature. researchgate.net Techniques such as HPLC-Q-TOF-MS are widely used for the analysis of pteridines, enabling their sensitive and selective determination. mdpi.com

Table 3: High-Resolution Mass Data for this compound

Parameter Value
Molecular Formula C₆H₈N₄O
Nominal Mass 152
Monoisotopic (Exact) Mass 152.070

LC-MS/MS for Impurity and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and characterization of impurities and metabolites related to this compound. The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry. nih.govlabrulez.com This is crucial in pharmaceutical development and metabolic studies, where even trace-level compounds must be identified to ensure the safety and efficacy of a drug substance or to understand its biological pathways. hpst.czamericanpharmaceuticalreview.com

In impurity profiling, LC-MS/MS is employed to detect and identify process-related impurities, degradation products, or contaminants. For a molecule like this compound, which contains a reduced pyrazine (B50134) ring, a primary degradation pathway is oxidation. The tetrahydropterin system is susceptible to oxidation, which can lead to the formation of di- and fully aromatic pteridine (B1203161) species. LC-MS/MS can separate these closely related compounds and provide mass-to-charge (m/z) ratios for the parent ions. Subsequent fragmentation (MS/MS) of these ions yields a characteristic pattern of product ions, which serves as a fingerprint for structural confirmation. americanpharmaceuticalreview.comresearchgate.net

Metabolite profiling using LC-MS/MS follows a similar principle. nih.gov When studying the metabolism of this compound, the analysis aims to identify derivatives formed through enzymatic reactions in a biological system. Common metabolic transformations include hydroxylation, N-oxidation, or conjugation with endogenous molecules like glucuronic acid or sulfate. An untargeted metabolomics approach would involve comparing the LC-MS profiles of a biological sample before and after exposure to the compound to find new, related molecular features. scripps.edu A targeted MS/MS experiment can then be performed on these features to elucidate their structures by analyzing the fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is often used in this context to determine the elemental composition of both the precursor and product ions with high accuracy, significantly reducing the number of possible candidate structures. americanpharmaceuticalreview.com

Table 1: Illustrative LC-MS/MS Data for Potential Impurities and Metabolites

Compound TypePlausible StructurePrecursor Ion [M+H]⁺ (m/z)Key MS/MS Fragments (Illustrative)
Oxidation Impurity 7,8-Dihydropteridin-2(1H)-one167.06Loss of HNCO, fragments from pyrazine ring cleavage
Oxidation Impurity Pteridin-2(1H)-one (Lumazine)165.04Fragments characteristic of the aromatic pteridine core
Metabolite Hydroxylated Derivative185.07Loss of H₂O, loss of HNCO
Metabolite Glucuronide Conjugate345.10Neutral loss of 176 Da (glucuronic acid)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Environmental Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that contain the excitable electrons. bath.ac.uk

For this compound, the key chromophore is the pteridinone ring system. The electronic spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n→π* transitions involve promoting a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π* antibonding orbital and are generally weaker. mu-varna.bg Due to the saturated pyrazine ring, the conjugation is limited to the pyrimidinone portion of the molecule, resulting in absorption maxima at shorter wavelengths compared to its fully aromatic or dihydro counterparts.

The electronic absorption spectrum of pteridine derivatives is highly sensitive to environmental factors such as solvent polarity and pH. nih.govresearchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in λmax (solvatochromism). For instance, polar solvents may stabilize the ground state more than the excited state, causing a blue shift (hypsochromic shift) in the absorption band.

The pH of the solution has a profound effect on the UV-Vis spectrum due to the presence of acidic and basic sites in the molecule (the lactam N-H and the ring nitrogens). Protonation or deprotonation alters the electronic distribution and conjugation within the chromophore, leading to significant shifts in the absorption maxima. researchgate.net For example, protonation of a ring nitrogen can increase the extent of delocalization, often resulting in a red shift (bathochromic shift) to longer wavelengths. These pH-dependent spectral changes can be used to determine the pKa values of the compound.

Table 2: Predicted UV-Vis Absorption Data and Environmental Influences

Transition TypeExpected λmax Range (nm)Relative Intensity (ε)Effect of Increased Solvent PolarityEffect of pH Change
n→π 270 - 300LowBlue shift (hypsochromic)Highly sensitive to protonation state
π→π 220 - 250HighMinor shiftSensitive to changes in conjugation upon protonation/deprotonation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups. For this compound, the IR spectrum would show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the secondary amines in the tetrahydropyrazine ring and the lactam group typically appear as broad bands in the 3200-3500 cm⁻¹ region. The C=O (carbonyl) stretching of the lactam in the pyrimidinone ring is expected to produce a strong, sharp absorption band around 1650-1700 cm⁻¹. Other important vibrations include C-N stretching and N-H bending. mdpi.com

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. It is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information on the vibrations of the heterocyclic rings. While the C=O stretch is also Raman active, vibrations within the pyrazine and pyrimidine rings may be more prominent in the Raman spectrum than in the IR spectrum. aps.org The combination of IR and Raman data provides a more complete vibrational analysis, as some modes may be active in one technique but silent in the other. youtube.com

Conformational analysis can also be aided by vibrational spectroscopy. The tetrahydropyrazine ring is not planar and can exist in different conformations (e.g., chair, boat). These different conformers would have slightly different vibrational frequencies, which could potentially be resolved in high-resolution spectra or by using low-temperature matrix isolation techniques. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amine/Lactam) Stretching3200 - 3500 (Broad)3200 - 3500 (Weak)
C-H (Aliphatic) Stretching2850 - 3000 (Medium)2850 - 3000 (Strong)
C=O (Lactam) Stretching1650 - 1700 (Strong, Sharp)1650 - 1700 (Medium)
C=C / C=N Stretching1550 - 1650 (Medium)1550 - 1650 (Strong)
N-H Bending1500 - 1600 (Medium)Weak
C-N Stretching1200 - 1350 (Medium)Medium

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a molecule. For a newly synthesized or purified sample of this compound, elemental analysis serves as a crucial final check of purity and stoichiometric validity. mdpi.com

The technique involves the complete combustion of a small, precisely weighed amount of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample can be calculated. The oxygen content is typically determined by difference.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula, C₆H₈N₄O. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and that it has a high degree of purity, free from significant amounts of solvents or other elemental impurities. mdpi.com This validation is a standard requirement for the characterization of novel compounds in chemical literature.

Table 4: Theoretical Elemental Composition of this compound

Molecular Formula: C₆H₈N₄O Molecular Weight: 168.16 g/mol

ElementSymbolAtomic Mass (amu)Moles in FormulaTotal Mass ContributionTheoretical Percentage (%)
Carbon C12.011672.06642.86
Hydrogen H1.00888.0644.80
Nitrogen N14.007456.02833.32
Oxygen O15.999115.9999.51
Total 152.157 100.00

Computational and Theoretical Studies of 5,6,7,8 Tetrahydropteridin 2 1h One and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5,6,7,8-Tetrahydropteridin-2(1H)-one. Methods such as Density Functional Theory (DFT) are employed to calculate electronic state energy values, oscillator strengths, and the molecular orbitals involved in electronic transitions. nih.gov Such calculations provide insights into the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor, which is critical for predicting how the molecule will interact with other substances.

For donor-acceptor systems, which is relevant to substituted pteridinone derivatives, quantum-chemical calculations can determine the character of electronic transitions, such as whether a transition involves an intramolecular charge transfer. nih.gov This information is vital for understanding the molecule's spectroscopic properties and its potential for engaging in charge-transfer interactions with biological targets. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in predicting the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. These parameters are essential for building quantitative structure-activity relationship (QSAR) models that correlate electronic structure with biological activity. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

ParameterSignificance in Reactivity Prediction
HOMO Energy Indicates the molecule's susceptibility to electrophilic attack and its electron-donating capability.
LUMO Energy Indicates the molecule's susceptibility to nucleophilic attack and its electron-accepting capability.
HOMO-LUMO Gap Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites for interaction.
Mulliken Atomic Charges Provides the charge distribution on each atom, predicting sites for electrostatic interactions.

These theoretical calculations form the basis for understanding the intrinsic properties of the tetrahydropteridinone core, which in turn guides further computational studies like molecular docking and rational drug design. researchgate.netarxiv.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.govdovepress.com For derivatives of the this compound scaffold, docking studies are instrumental in understanding how these molecules interact with the active sites of enzymes and receptors. nih.govmdpi.com The pteridin-7(8H)-one scaffold, for instance, has been successfully docked into the active site of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the N-H groups in the pteridinone ring) and acceptors (like carbonyl oxygens on the protein).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity. nih.gov

Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov

Pi-Stacking and Pi-Cation Interactions: Involving the aromatic pteridinone ring system and corresponding residues on the protein target.

Docking studies on pteridine (B1203161) reductase 1 (PTR1) inhibitors, which share a similar heterocyclic core, have shown how different derivatives can adopt multiple binding modes, sometimes involving previously unobserved protein movements and water-mediated contacts. nih.gov The results of these simulations are often quantified by a docking score or binding energy, which estimates the binding affinity. Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov

Table 2: Example of Ligand-Protein Interaction Data from Docking Studies

Ligand DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Pteridinone Derivative AKinase B-8.5LYS-78, GLU-95Hydrogen Bond, Hydrophobic
Pteridinone Derivative BReductase C-9.2TYR-120, PHE-150Pi-Stacking, Hydrogen Bond
Pteridinone Derivative CKinase B-7.9ASP-160, LEU-80Salt Bridge, Hydrophobic

This detailed interaction analysis is essential for the structure-based design of more potent and selective inhibitors based on the tetrahydropteridinone scaffold. dovepress.com

In Silico Screening and Rational Drug Design Principles based on the Pteridinone Scaffold

The pteridinone scaffold serves as an excellent starting point for in silico screening and rational drug design. nih.gov Rational drug design is a systematic approach that leverages the three-dimensional structure of a biological target to design compounds that will bind to it with high affinity and specificity. youtube.com

The process often begins with virtual screening, where large libraries of compounds are computationally docked against a target protein to identify potential "hits." nih.gov Fragment-based screening, where smaller molecular fragments are docked, has also been successfully used to identify novel scaffolds, including those similar to pteridinones. nih.gov Once initial hits are identified, the pteridinone core structure can be systematically modified. This process, known as scaffold hopping or lead optimization, involves making chemical modifications to improve properties like potency, selectivity, and pharmacokinetics. For example, adding nitrogen atoms to aromatic systems within a scaffold can enhance metabolic stability.

Principles of rational drug design based on the pteridinone scaffold include:

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure of the pteridinone derivatives affect their biological activity. nih.gov

Pharmacophore Modeling: Identifying the essential spatial arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search for new molecules with a similar arrangement.

Fragment-Based Drug Design: Using the pteridinone core as a base fragment and growing or linking other chemical fragments to it to enhance binding affinity. nih.gov

The pteridin-7(8H)-one scaffold was identified as a potent inhibitor of FLT3 kinase through structural optimizations based on known EGFR inhibitors, demonstrating a successful application of rational design principles. nih.gov This approach streamlines the drug discovery process, increasing the efficiency and success rate compared to traditional high-throughput screening alone. youtube.com

Conformational Analysis and Tautomerism Prediction

The three-dimensional shape (conformation) of this compound is critical for its interaction with biological targets. The tetrahydropyrazine (B3061110) ring is not planar and can adopt different conformations. Studies on the closely related tetrahydrofolate molecule suggest that this ring exists in a dynamic equilibrium between two half-chair conformations. nih.gov In one conformation, a substituent at the C-6 position would be in an axial orientation, while in the other, it would be in an equatorial orientation. nih.gov

Theoretical methods, such as molecular mechanics (e.g., MMP2) and quantum chemical calculations (e.g., AM1), are used to predict the preferred conformations and the energy barriers between them. nih.gov These computational studies, often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding which conformation is most likely to be biologically active. nih.govnih.gov

In addition to conformational flexibility, this compound can exhibit tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. The "-2(1H)-one" designation indicates a keto-enol tautomerism is possible, specifically an amide-imidic acid tautomerism.

Keto (Amide) Form: The structure as named, with a carbonyl group (C=O) at the C-2 position.

Enol (Imidic Acid) Form: The tautomer where the proton from the N1 nitrogen moves to the oxygen at C2, resulting in a hydroxyl group (O-H) and a double bond between N1 and C2.

Prediction of Pharmacokinetic Parameters (ADME) for Lead Optimization

During the lead optimization phase of drug discovery, it is essential to refine a compound's properties to ensure it has a suitable pharmacokinetic profile. zeclinics.com ADME stands for Absorption, Distribution, Metabolism, and Excretion, which are the key processes that determine the concentration and duration of a drug's action in the body. nih.gov Computational, or in silico, models are widely used to predict the ADME properties of drug candidates, including derivatives of this compound, early in the discovery pipeline. zeclinics.comsci-hub.se

Predicting these properties computationally helps to prioritize compounds for synthesis and experimental testing, saving time and resources. uniroma1.it Key ADME parameters predicted by these models include:

Table 3: Computationally Predicted ADME Properties and Their Importance

ADME PropertyDescriptionImportance in Drug Discovery
Absorption How the compound is absorbed into the bloodstream (e.g., oral bioavailability, intestinal absorption).Determines if a drug can be administered orally and reach its target. researchgate.net
Distribution Where the compound travels in the body (e.g., plasma protein binding, blood-brain barrier penetration).Affects the concentration of the drug at the site of action and potential for off-target effects.
Metabolism How the compound is broken down by the body (e.g., interaction with Cytochrome P450 enzymes).Influences the drug's half-life and the potential for forming toxic metabolites.
Excretion How the compound is removed from the body (e.g., renal clearance).Determines the duration of action and dosing frequency.
Toxicity Prediction of potential adverse effects (e.g., hERG inhibition, mutagenicity).Early identification of potential safety liabilities is crucial to reduce late-stage failures. nih.gov

Various computational tools and rule-based systems, like Lipinski's "Rule of Five," are used to assess the "drug-likeness" of compounds based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net These in silico ADME predictions are a critical part of modern drug discovery, guiding the optimization of pteridinone-based scaffolds into viable drug candidates. sci-hub.seresearchgate.net

Biological Activities and Mechanistic Investigations of 5,6,7,8 Tetrahydropteridin 2 1h One Pre Clinical Focus

Role as an Enzyme Cofactor, Substrate, or Inhibitor in Enzymatic Pathways

The 5,6,7,8-tetrahydropterin scaffold is fundamental to the function of several enzyme systems. Its derivatives act as indispensable cofactors for aromatic amino acid hydroxylases and nitric oxide synthases, and are key substrates in the pterin (B48896) recycling pathway.

Interactions with Aromatic Amino Acid Hydroxylases (Phenylalanine Hydroxylase, Tyrosine Hydroxylase, Tryptophan Hydroxylase)

Derivatives of the 5,6,7,8-tetrahydropterin core are obligatory cofactors for the aromatic amino acid hydroxylase (AAAH) family of enzymes. mdpi.comresearchgate.net This family includes Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH). mdpi.comresearchgate.net These enzymes catalyze the hydroxylation of their respective amino acid substrates, a critical step in various metabolic and neurotransmitter synthesis pathways. mdpi.com

The general reaction involves the hydroxylation of an aromatic amino acid using molecular oxygen, with the tetrahydropterin (B86495) cofactor providing the necessary electrons. mdpi.com All four members of the AAAH family require iron (Fe2+), dioxygen (O2), and a tetrahydropterin cofactor, specifically (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), to carry out their function. researchgate.net

Phenylalanine Hydroxylase (PAH): This enzyme converts phenylalanine to tyrosine. BH4 is a mandatory cofactor for this reaction, where it binds to the active site containing non-heme iron, facilitating the hydroxylation. mdpi.com During the reaction, BH4 is oxidized to a quinonoid dihydrobiopterin intermediate, which is then regenerated. mdpi.comresearchgate.net

Tyrosine Hydroxylase (TH): TH catalyzes the conversion of tyrosine to L-DOPA, the precursor for dopamine (B1211576) and other catecholamines. The activity of TH is dependent on the presence of BH4 as a cofactor. mdpi.com

Tryptophan Hydroxylase (TPH): TPH is responsible for the synthesis of 5-hydroxytryptophan (B29612) from tryptophan, the rate-limiting step in serotonin (B10506) biosynthesis. mdpi.com Similar to PAH and TH, TPH requires BH4 to facilitate the activation of molecular oxygen for the hydroxylation reaction. mdpi.com The activity of TPH can be enhanced by the presence of both its substrate, tryptophan, and its cofactor, BH4. nih.gov

Modulation of Nitric Oxide Synthases (NOS) Activity

The 5,6,7,8-tetrahydropterin derivative, BH4, is an essential cofactor for all three isoforms of Nitric Oxide Synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). mdpi.comnih.gov The NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. nih.govacs.org

BH4 plays both a structural and catalytic role in NOS function. It helps to stabilize the dimeric structure of the enzyme and controls the coupling of oxygen activation to L-arginine oxidation. nih.gov In the absence of sufficient BH4, the enzyme becomes "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO. acs.orgpreprints.org This uncoupling can have significant pathophysiological consequences due to decreased NO bioavailability and the formation of the damaging oxidant peroxynitrite. acs.org The ratio of BH4 to its oxidized form, 7,8-dihydrobiopterin (BH2), is a critical determinant of whether NOS produces NO or superoxide. nih.gov While BH4 itself does not directly activate the downstream target of NO, soluble guanylate cyclase (sGC), it can enhance sGC activity under NO-generating conditions without altering NOS activity directly. nih.gov

Substrate Specificity and Kinetic Parameters for Dihydropteridine Reductase (DHPR)

Dihydropteridine Reductase (DHPR) is a crucial enzyme responsible for regenerating the active 5,6,7,8-tetrahydropterin cofactor from its oxidized quinonoid dihydropterin form. nih.govcuny.edu This recycling is vital for maintaining the cellular pool of the active cofactor for enzymes like the aromatic amino acid hydroxylases. researchgate.net The enzyme catalyzes the transfer of a hydride from NADH to reduce quinonoid 7,8-dihydropterin (B103510) back to 5,6,7,8-tetrahydropterin. cuny.edu Deficiency in DHPR leads to a severe form of hyperphenylalaninemia due to the impaired regeneration of BH4. rarediseases.org

The enzyme exhibits specificity for various pterin substrates. Studies have shown that quinonoid species derived from 5,6,7,8-tetrahydropteridin-4(3H)-one and its 6-methyl and cis-6,7-dimethyl derivatives are viable substrates for human brain DHPR. nih.gov The stability of the quinonoid substrate is a key factor; for instance, the tautomerization of the natural quinonoid dihydrobiopterin to the more stable 7,8-dihydrobiopterin can be prevented by disubstitution at the 6-position, as seen with 6,6-dimethyltetrahydropterin. nih.gov This has allowed for more detailed kinetic analysis. nih.gov

Kinetic Parameters of Dihydropteridine Reductase (DHPR) with Various Pterin Substrates
SubstrateApparent Km (µM)Relative VmaxSource
quinonoid 6,6-Dimethyldihydropterin (B8599879)400200% (relative to quinonoid dihydrobiopterin) nih.gov
quinonoid 6,7-cis-Dimethyltetrahydropterin2.5- nih.gov
quinonoid 6-Methyltetrahydropterin12.5- nih.gov

Inhibition of GTP Cyclohydrolase I (GTPCH) and its Biosynthetic Implications

GTP Cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the de novo biosynthesis of BH4, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. ahajournals.orgportlandpress.comacs.org The activity of this enzyme is subject to feedback inhibition by BH4, the end-product of the pathway. acs.org This regulation is crucial for maintaining cellular homeostasis of the cofactor.

The inhibition of GTPCH by BH4 is often mediated by a GTPCH feedback regulatory protein (GFRP). nih.gov Reduced pterins, such as various 5,6,7,8-tetrahydropterin derivatives, are potent inhibitors. For example, the prototypic inhibitor 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) has been shown to inhibit GTPCH through a dual mechanism: at low concentrations, it mimics BH4 and utilizes the GFRP-dependent feedback inhibition, while at higher concentrations, it directly competes with the substrate GTP. nih.gov This feedback mechanism underscores the importance of the tetrahydropterin structure in regulating its own synthesis, thereby controlling the activity of BH4-dependent enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of 5,6,7,8-Tetrahydropteridin-2(1H)-one Derivatives

The biological activity of the 5,6,7,8-tetrahydropterin scaffold is highly dependent on the nature and position of its substituents. SAR studies have been crucial in understanding the requirements for cofactor activity, enzyme inhibition, and substrate specificity.

Impact of Substituent Variations on Biological Efficacy and Selectivity

Modifications to the core tetrahydropterin structure have profound effects on its interaction with various enzymes.

Substitution at the 6-position: This position is critical for cofactor activity. The natural cofactor, BH4, has a (1R,2S)-1,2-dihydroxypropyl side chain at C6. Synthetic analogues with various 6-alkoxymethyl substituents have been created to explore the impact on cofactor activity for aromatic amino acid hydroxylases. nih.gov One such analogue with an ethoxymethyl group was found to be an excellent cofactor for PAH, TH, and TPH, and was also efficiently recycled by DHPR, in some cases with a higher velocity than the natural cofactor. nih.gov Furthermore, disubstitution at the 6-position, such as in 6,6-dimethyltetrahydropterin, prevents the rearrangement of the quinonoid intermediate to the inactive 7,8-dihydropterin, thereby creating a stable substrate for DHPR. nih.gov This analogue also serves as a cofactor for phenylalanine hydroxylase with kinetic parameters similar to 6,7-dimethyltetrahydropterin. nih.gov

Impact on Enzyme Inhibition: The substitution pattern also influences the inhibitory potential of tetrahydropterin derivatives. For instance, in the context of phenylalanine hydroxylase inhibition, 6-methyl-7,8-dihydropterin (B91866) and 7,8-dihydrobiopterin act as competitive inhibitors, whereas the stable quinonoid 6,6-dimethyldihydropterin is not an inhibitor at similar concentrations. nih.gov

These findings highlight that modifications to the side chain at the 6-position of the 5,6,7,8-tetrahydropterin ring are a key determinant of biological efficacy and selectivity, influencing whether a derivative will act as an efficient cofactor, a substrate for recycling enzymes, or an inhibitor.

Stereochemical Influence on Receptor Binding and Enzyme Specificity

The stereochemistry of pteridine (B1203161) derivatives can significantly influence their interaction with biological targets. While direct studies on the stereoisomers of this compound are not extensively documented in the available literature, principles of stereospecificity observed in related compounds offer valuable insights. Enzymes, being chiral molecules themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. For instance, the enzyme glucokinase acts specifically on D-glucose and not its L-glucose stereoisomer. youtube.com This principle extends to other enzyme classes, with the exception of some isomerases which can interconvert stereoisomers. youtube.com

In the context of pteridine derivatives, studies on compounds like biopterin (B10759762) have shown that different stereoisomers can have varying affinities for enzymes such as dihydropteridine reductase. researchgate.net For example, the kinetic parameters (Km and kcat) for dihydropteridine reductase differ between the (6R)- and (6S)-isomers of 7,8-dihydro(6H)biopterin. researchgate.net Similarly, the aerobic degradation rate of (6R)-5,6,7,8-tetrahydrobiopterin is considerably slower than that of its (6S) counterpart. researchgate.net

The influence of stereochemistry is also evident in receptor binding. For the β2-adrenoceptor, the binding of fenoterol (B1672521) stereoisomers is driven by different thermodynamic forces; some are enthalpy-driven while others are entropy-driven. nih.gov This suggests that the spatial arrangement of functional groups is critical for the mode of binding. nih.gov In the case of 5-HT7 receptor ligands, a clear preference for a specific configuration has been observed, with one stereoisomer showing significantly higher affinity than others. nih.gov This enantioselectivity appears to be dependent on the specific chemical class of the ligand. nih.gov For certain dihydropyridine (B1217469) modulators of the mineralocorticoid receptor, the biological activity resides in opposite enantiomers for different receptor types. researchgate.net These examples underscore the critical role of stereochemistry in determining the biological activity of heterocyclic compounds and suggest that the stereoisomers of this compound would likely exhibit distinct pharmacological profiles.

Investigations into Pre-clinical Therapeutic Potential and Mechanistic Insights

The tetrahydropyrimidine (B8763341) nucleus, a core component of this compound, is found in various compounds with demonstrated antitumor and antiproliferative activities. brieflands.com While direct studies on this compound are limited, research on related structures provides insights into potential mechanisms. For instance, certain tetrahydropyrimidine derivatives have been synthesized and evaluated for their anticancer properties. brieflands.com

Derivatives of the related 2-amino-7,8-dihydropteridin-6(5H)-one have shown moderate to potent antiproliferative activities against a panel of human cancer cell lines, including BT549, T47D, MDA-MB-468, and MDA-MB-231. nih.gov The most promising of these compounds induced G1 cell-cycle arrest in a concentration-dependent manner in T47D cells. nih.gov Structure-activity relationship studies indicated that the nature of the substituent at the C-2 position of the pyrimidine (B1678525) ring is crucial for antitumor activity. nih.gov

Furthermore, flavonoids containing a similar heterocyclic system have been shown to possess antiproliferative activity. nih.gov For example, nobiletin, a polymethoxylated flavone, has demonstrated efficacy in both in vitro and in vivo models by inhibiting cell proliferation and inducing cell cycle arrest. nih.govnih.gov Another related compound, betatrophin, has been shown to have an anti-proliferative effect on pancreatic cancer cell lines by up-regulating the tumor suppressor gene WIF1 and down-regulating the anti-apoptotic protein Bcl2. scielo.br

Animal models are crucial in the preclinical evaluation of potential anticancer agents. nih.gov These models, which include xenografts and genetically engineered mice, allow for the assessment of a compound's efficacy and mechanism of action in a whole-organism context. nih.gov For instance, a telomerase inhibitor was shown to reduce tumor growth and improve survival in a neuroblastoma mouse model. nih.gov While specific animal model data for this compound is not available, the use of such models would be a critical next step in evaluating its potential as an antitumor agent.

Table 1: Antiproliferative Activity of Related Pteridine and Pyrimidine Derivatives Note: This table is interactive. You can sort the data by clicking on the column headers.

Compound Class Cell Line(s) Observed Effect Potential Mechanism Reference(s)
2-amino-7,8-dihydropteridin-6(5H)-one derivatives BT549, T47D, MDA-MB-468, MDA-MB-231 Moderate to potent antiproliferative activity G1 cell-cycle arrest nih.gov
Polymethoxylated flavones (e.g., Nobiletin) Various cancer cell lines Inhibition of cell proliferation, invasion, and migration; reduced angiogenesis Affecting cellular signaling pathways and bioactivation by CYP1 nih.govnih.gov
Betatrophin MiaPaca-II, Panc-1 (pancreatic cancer) Anti-proliferative and apoptotic effects Up-regulation of WIF1, down-regulation of Bcl2 scielo.br

The tetrahydropyrimidine scaffold is a key feature in a number of compounds exhibiting antimicrobial properties. brieflands.com Several newly synthesized tetrahydropyrimidine derivatives have demonstrated good to significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. brieflands.com For instance, certain derivatives showed notable inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the range of 15-45 µg/mL for S. aureus. brieflands.com

In the realm of antiviral research, compounds with related structures have also shown promise. For example, a diglyceride ester and asebotin, isolated from T. ciliatum, demonstrated antiviral activity against the H5N1 influenza virus by inhibiting the virus titre. researchgate.net Another flavonoid, apigenin, has been reported to be active against several viruses, including avian influenza H5N1, hepatitis C virus, and herpes simplex virus (HSV). nih.gov Embelin, another natural compound, has shown efficacy against HSV-1 by inhibiting the attachment and penetration of the virus into host cells. mdpi.com Furthermore, derivatives of T-705 (Favipiravir), which shares some structural similarities with pteridines, have exhibited high antiviral efficacies against a broad range of influenza A viruses. tiho-hannover.de

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds Note: This table is interactive. You can sort the data by clicking on the column headers.

Compound/Extract Target Organism Activity Reference(s)
Tetrahydropyrimidine derivatives S. aureus, S. epidermidis, P. aeruginosa Good to significant antibacterial activity brieflands.com
Cyclic peptide from Streptomyces sp. Antibiotic-resistant and biofilm-forming bacteria MICs of 4 to 15 µg/mL nih.gov
Diglyceride ester and asebotin Influenza A (H5N1) virus Inhibition of virus titre researchgate.net
Apigenin Avian influenza H5N1, Hepatitis C, HSV Antiviral activity nih.gov
Embelin Herpes Simplex Virus-1 (HSV-1) Inhibition of viral attachment and penetration mdpi.com
T-705 (Favipiravir) derivatives Influenza A viruses (H1N1, H3N2, H5N1, H7N9) Potent inhibitors of viral replication tiho-hannover.de

The potential for this compound to possess anti-inflammatory and antioxidant properties can be inferred from studies on related pteridine and pyrimidine structures. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. nih.gov

Derivatives of pyrimidoquinoline, which contain the pyrimidine ring system, have been noted for their anti-inflammatory activities. ijpjournal.com In preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, the efficacy of anti-inflammatory compounds can be assessed. asianjpr.com This model involves the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins. asianjpr.com

The antioxidant potential of a reduced form of neopterin (B1670844), 5,6,7,8-tetrahydroneopterin (NPH4), has been demonstrated. nih.gov Electron spin resonance spectrometry showed that NPH4 scavenges superoxide anion radicals and hydroxyl radicals. nih.gov Furthermore, NPH4 protected rat brain homogenates from autoxidation and suppressed cell injury induced by cumene (B47948) hydroperoxide in cultured bovine artery endothelial cells. nih.gov This suggests that reduced pteridines can act as effective antioxidants. Natural antioxidants are known to have a wide range of biological effects, including anti-inflammatory properties. nih.gov

In the context of inflammation linked to metabolic disorders, 7,8-dihydroxyflavone (B1666355) has been shown to attenuate the inflammatory response and insulin (B600854) resistance in a co-culture model of adipocytes and macrophages. mdpi.com This compound reduced the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The antioxidant supplementation of culture media has also been investigated for its potential to improve outcomes in in vitro fertilization (IVF) by mitigating oxidative stress. clinicaltrials.gov

While direct evidence for the neurological effects of this compound is lacking, the known roles of structurally similar endogenous compounds, such as tetrahydrobiopterin (B1682763) (BH4), provide a strong rationale for its potential activity in the nervous system. BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine.

The antioxidant properties of reduced pteridines, as seen with 5,6,7,8-tetrahydroneopterin (NPH4), are also relevant to neurological function, as oxidative stress is implicated in the pathophysiology of many neurodegenerative diseases. nih.gov The ability of NPH4 to protect rat brain homogenates from autoxidation highlights the potential neuroprotective effects of such compounds. nih.gov

Studies on 5-HT7 receptor modulators have shown that these compounds can have antidepressant and anxiolytic effects in animal models. nih.gov The stereochemistry of these modulators plays a crucial role in their activity. nih.gov Given the structural relationship, it is plausible that this compound or its derivatives could interact with neurotransmitter systems or their receptors, thereby exerting modulatory effects on neurological and neuropsychiatric processes. Further research, including binding assays and behavioral studies in non-human systems, would be necessary to explore this potential.

Identification of Molecular Targets and Associated Signaling Pathways

The identification of specific molecular targets is key to understanding the mechanism of action of any bioactive compound. For this compound, potential targets can be extrapolated from studies on related molecules.

Given the antiproliferative effects of similar compounds, key signaling pathways involved in cancer cell growth and survival are likely targets. For example, nobiletin, a structurally related flavonoid, has been shown to suppress the MAPK and Akt signaling pathways in triple-negative breast cancer cells. nih.gov Betatrophin exerts its anticancer effects by modulating the Wnt signaling pathway through the upregulation of WIF1. scielo.br

In the context of antibacterial activity, a cyclic peptide from a novel Streptomyces species was found to target glucosamine-6-phosphate synthase and penicillin-binding protein 1a. nih.gov For antiviral activity, polyhydrated fullerenes are thought to target the RNA-dependent RNA polymerase of the influenza virus. nih.gov

With regard to anti-inflammatory actions, the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the modulation of signaling pathways like NF-κB and JNK are common mechanisms. mdpi.com 7,8-dihydroxyflavone was found to attenuate the inflammatory response by affecting these pathways. mdpi.com

The antioxidant effects of reduced pteridines suggest an interaction with reactive oxygen species and the modulation of cellular redox balance. nih.gov This could involve direct scavenging of free radicals or the upregulation of endogenous antioxidant enzymes. nih.govnih.gov

Table 3: Potential Molecular Targets and Signaling Pathways Note: This table is interactive. You can sort the data by clicking on the column headers.

Therapeutic Area Potential Molecular Target(s) Associated Signaling Pathway(s) Reference(s)
Anticancer Receptor Tyrosine Kinases, Cell Cycle Proteins MAPK, Akt, Wnt nih.govscielo.br
Antibacterial Glucosamine-6-phosphate synthase, Penicillin-binding proteins Peptidoglycan synthesis nih.gov
Antiviral Viral enzymes (e.g., RNA polymerase) Viral replication machinery nih.gov
Anti-inflammatory Pro-inflammatory cytokines (TNF-α, IL-6), COX, LOX NF-κB, JNK nih.govmdpi.com

Enzyme Inhibition Assays and Target Validation

There is currently a lack of specific data from enzyme inhibition assays for this compound in the public domain. While related pteridine compounds have been investigated as inhibitors of various enzymes, such as dihydropteridine reductase and nitric oxide synthases, no such detailed kinetic data or target validation studies have been published for this compound itself. researchgate.netnih.gov

A patent from 1964 mentions generally that 5,6,7,8-tetrahydropteridine (B83983) derivatives possess pharmacodynamic activity as diuretic and antihypertensive agents, but it does not provide specific enzyme inhibition data for this compound. google.com Another patent focuses on different tetrahydropteridine derivatives for the treatment of neurological disorders, again without specifying the inhibitory activity of the compound . google.com A more recent study from 2023 describes the synthesis of 5,6,7,8-tetrahydropteridines as potential anti-inflammatory compounds by targeting Bruton's tyrosine kinase (BTK), a regulator of the NLRP3 inflammasome, but does not present specific IC50 values or detailed inhibition kinetics for this compound. rsc.org

Cellular Mechanistic Studies (e.g., cell cycle modulation, apoptosis induction, migration)

Detailed cellular mechanistic studies on this compound are not available in the current body of scientific literature. Research on other pteridine derivatives has shown that they can induce apoptosis and affect cell migration. For instance, a 2017 study on 5,8-dihydropteridine-6,7-dione (B2356466) derivatives demonstrated their ability to induce apoptosis and inhibit the colony formation and migration of cancer cells. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Biomolecular Mimetics and Fragment-Based Drug Design

The utility of the this compound scaffold in biomolecular mimetics or as a fragment in fragment-based drug design (FBDD) has not been specifically documented. The tetrahydropteridine core is a known pharmacophore, but its application in FBDD for this particular isomer is not described in the available literature.

Metabolism and Degradation Pathways of 5,6,7,8 Tetrahydropteridin 2 1h One Analogues in Biological Systems Pre Clinical

The metabolic fate and degradation of 5,6,7,8-tetrahydropteridin-2(1H)-one and its analogues are critical to understanding their biological activity and stability. Pre-clinical studies have elucidated complex biotransformation and degradation pathways, highlighting the roles of various enzymes and the influence of physiological conditions.

Analytical Methodologies for Research Applications of 5,6,7,8 Tetrahydropteridin 2 1h One

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is the cornerstone for the analysis of 5,6,7,8-Tetrahydropteridin-2(1H)-one, providing the necessary separation from complex biological components. The choice of technique depends on the required sensitivity, specificity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV/Vis and Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of tetrahydropterins. nih.govmetu.edu.tr Given their susceptibility to oxidation, sample preparation and storage are critical. To prevent the degradation of the reduced form, samples are often handled in acidic conditions and in the presence of antioxidants like 1,4-dithioerythritol (DTE) and metal chelators such as diethylenetriaminepentaacetic acid (DTPA). mdpi.comnih.gov

UV/Vis Detection: Pteridine (B1203161) compounds possess chromophores that allow for their detection using ultraviolet/visible (UV/Vis) spectroscopy. scispace.com A common approach involves monitoring the column effluent at a specific wavelength where the compound exhibits maximum absorbance. For instance, analysis of sapropterin (B162354), a synthetic form of tetrahydrobiopterin (B1682763), and its impurities has been effectively performed using UV detection at a wavelength of 265 nm. nih.gov While UV/Vis detection is robust, its sensitivity can be limited, and it may not be sufficient for detecting the very low endogenous concentrations of tetrahydropterins in some biological tissues without pre-concentration steps.

Electrochemical Detection (ECD): Electrochemical detection offers superior sensitivity for electroactive compounds like this compound. This method directly measures the analyte as it is oxidized or reduced on an electrode surface set at a specific potential. mdpi.com HPLC with ECD is a powerful tool for the direct and reliable detection of tetrahydrobiopterin (BH4) and its primary oxidation product, dihydrobiopterin (BH2). mdpi.comnih.gov By using a dual-electrode system, it is possible to simultaneously quantify both the reduced (at a lower potential) and oxidized (at a higher potential) forms in a single chromatographic run. mdpi.com This method has been successfully optimized to separate BH4 from interfering substances like ascorbate (B8700270) in tissue samples. mdpi.comresearchgate.net The limit of detection for BH4 using HPLC-ECD can be in the femtomole range, making it suitable for biological sample analysis. nih.govresearchgate.net

ParameterHPLC-UV Method ExampleHPLC-ECD Method Example
ColumnIon-exchange Partisil® column nih.govReversed-phase C18 column researchgate.net
Mobile PhaseIsocratic; 0.03 M NaH₂PO₄ water solution (pH 3.0) nih.govIsocratic; 50 mM potassium phosphate (B84403) (pH 4.5) with 0.1 mM DTE and 0.1 mM DTPA mdpi.com
Flow RateNot specified in source0.7 mL/min mdpi.com
DetectionUV at 265 nm nih.govECD; Electrode 1 at 0 mV (for BH4), Electrode 2 at 280 mV (for BH2) mdpi.com
Analyte Retention TimeSapropterin: 8.61 min nih.govBH4: 4.56 min; BH2: 6.92 min mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity, high-specificity quantification of small molecules in complex biological matrices like plasma and cerebrospinal fluid (CSF). nih.govresearchgate.netnih.gov This technique combines the separation power of HPLC with the precise mass detection of mass spectrometry.

The approach often involves stable isotope dilution, where a labeled internal standard is added to the sample to ensure high accuracy and precision. nih.gov Sample preparation may involve protein precipitation followed by chromatographic separation. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity, minimizing interferences from the matrix. LC-MS/MS methods have been developed to simultaneously measure multiple pterin (B48896) metabolites, including tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), and biopterin (B10759762), in a single, rapid analysis. nih.gov The sensitivity of these methods allows for quantification in the low ng/mL range. researchgate.netresearchgate.net

ParameterLC-MS/MS Method Example for Tetrahydrobiopterin
ColumnHypurity Cyano column researchgate.net
Mobile PhaseAcetonitrile and 5mM Ammonium acetate (B1210297) buffer solution researchgate.net
IonizationPositive Electrospray Ionization (ESI+) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM)
Linear Range1.0–100.0 ng/mL in human plasma researchgate.net
Lower Limit of Quantification (LLOQ)1.0 ng/mL researchgate.net

Methodological Characterization for Research Purity Assessment

The purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound itself and not to impurities. Tetrahydropterins are prone to degradation, forming various related substances. The primary degradation pathway is oxidation, which converts the tetrahydro- form to the dihydro- and fully oxidized pterin forms. scispace.com

Stability-indicating HPLC methods are essential for purity assessment. nih.govnih.gov An efficient method utilizing an ion-exchange HPLC column with UV detection has been shown to separate sapropterin from at least nine different impurities and degradation products. nih.gov These impurities can include the fully oxidized form, biopterin, which may be present as a synthetic impurity, and various isomers and degradation products like 7,8-dihydrobiopterin. nih.govscispace.com Mass spectrometry is used in conjunction with HPLC to identify the exact mass and structure of these unknown peaks, confirming their identity as impurities. nih.govresearchgate.net

Commonly identified impurities in related compounds include:

Biopterin: The fully oxidized form, often a synthetic precursor. nih.gov

7,8-Dihydrobiopterin (BH2): The primary two-electron oxidation product. nih.gov

(6S)-Sapropterin epimer: An undesired stereoisomer that can form during synthesis or degradation. nih.gov

Tetrahydrobiolumazine: A product of hydrolysis. nih.gov

Enzyme Assays for Activity and Inhibition Studies

Enzyme assays are fundamental for studying the biochemical function of this compound, particularly its role as a cofactor for enzymes like nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. ahajournals.orgwikipedia.orgmdpi.com These assays can also be used to screen for its potential as an enzyme inhibitor. nih.govbioivt.com

Cofactor Activity Assays: The ability of a tetrahydropterin (B86495) analogue to act as a cofactor is often assessed by measuring the activity of an enzyme that depends on it. For example, the activity of phenylalanine hydroxylase (PAH) can be measured by quantifying the conversion of phenylalanine to tyrosine. nih.govnih.govyoutube.com Similarly, NOS activity can be determined by measuring the production of nitric oxide (NO) or its co-product, L-citrulline. bioassaysys.comnih.gov The production of NO can be quantified using the Griess reagent, which reacts with nitrite (B80452) (a stable oxidation product of NO) to form a colored azo dye that is measured spectrophotometrically. bioassaysys.com

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel 5,6,7,8-Tetrahydropteridin-2(1H)-one Derivatives as Research Probes and Tool Compounds

The creation of novel derivatives based on the this compound core is fundamental to exploring its biological roles. These derivatives serve as "research probes" to investigate cellular pathways and as "tool compounds" to validate potential drug targets. The synthesis of molecules like 6-Aminomethyl-5,6,7,8-tetrahydropterin is an example of creating specific derivatives to study biological activity. researchgate.net

Research has focused on designing and synthesizing series of related compounds, such as 2-amino-7,8-dihydropteridin-6(5H)-one derivatives, and evaluating their effects on various cell lines. nih.gov This approach helps in identifying structure-activity relationships (SAR), where specific chemical modifications are linked to changes in biological potency. For instance, studies on such derivatives have demonstrated that alterations to the amine chain at the C-2 position of the pyrimidine (B1678525) ring can significantly influence antiproliferative activity. nih.gov The development of pteridine-like compounds as potent and selective inhibitors of parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1) showcases the potential of this scaffold. nih.gov These efforts provide crucial tools for dissecting the compound's mechanism of action and for the initial stages of drug discovery.

Compound ClassResearch FocusKey Findings
Pteridine Derivatives Development of selective inhibitors for parasitic enzymes (e.g., TbPTR1, LmPTR1). nih.govAchieved nanomolar to subnanomolar inhibition of target enzymes with high selectivity over human off-targets. nih.gov
2-amino-7,8-dihydropteridin-6(5H)-one Derivatives Evaluation of antiproliferative activity against human cancer cell lines. nih.govCompound 6q showed potent activity against multiple breast cancer cell lines, inducing G1 cell-cycle arrest. nih.gov
Tetrahydropyrido[1,2-c]pyrimidine Derivatives Design of dual-activity ligands for serotonin (B10506) receptors (5-HT1A) and transporters (SERT). nih.govResulted in compounds with high binding affinity for both molecular targets and improved metabolic stability. nih.gov
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives Discovery of novel selective inhibitors for Axl receptor tyrosine kinase. nih.govIdentified a potent and selective Axl inhibitor with a promising pharmacokinetic profile in mice. nih.gov

Application of Advanced Pre-clinical Animal Models and Organoid Systems for Mechanistic Elucidation

To better understand how this compound and its derivatives function in a complex biological system, researchers are moving beyond traditional 2D cell cultures. Advanced preclinical models are essential for this next phase of investigation.

Organoid systems are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of specific organs. nih.govfrontiersin.org These miniature organs provide a more physiologically relevant environment for studying disease mechanisms and drug responses compared to conventional cell cultures. nih.govsciltp.com For pteridine research, organoids can be used to model diseases where relevant pathways are implicated, allowing for detailed mechanistic studies of how these compounds exert their effects in a human-like tissue context. nih.govresearchgate.net The integration of technologies like CRISPR-Cas9 gene editing with organoid models allows for the creation of specific disease models, enabling the precise investigation of a compound's interaction with a particular genetic background. frontiersin.org

Advanced animal models , such as genetically engineered mice or specialized models like the tilapia used in pigment cell research, are also critical. mdpi.com These models allow for the study of a compound's effect on an entire organism, providing insights into its pharmacokinetics, efficacy, and interaction with various biological systems, which cannot be fully replicated in vitro. mdpi.com

Integration of Multi-omics Data for Deeper Biological Understanding

The biological impact of a compound like this compound is rarely limited to a single target or pathway. To capture a holistic view of its effects, researchers are increasingly turning to the integration of multi-omics data. nih.gov This approach combines data from various molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive picture of cellular responses. nih.govnih.gov

By analyzing how these different "omes" change in response to treatment with a pteridine derivative, researchers can:

Uncover Mechanisms: Identify the full spectrum of pathways and regulatory networks affected by the compound. nih.gov

Discover Biomarkers: Find molecular signatures that correlate with a compound's efficacy, which can later be used for patient stratification or as indicators of drug response. nih.gov

Bridge Genotype to Phenotype: Understand how genetic variations influence the response to the compound, providing a foundation for personalized medicine. nih.gov

Publicly available databases like The Cancer Genome Atlas (TCGA) provide vast multi-omics datasets that can be used to correlate molecular profiles with clinical data, offering a powerful tool for understanding the potential applications of new compounds. nih.gov

Rational Design Strategies for Enhanced Target Specificity and Potency

A key goal in modern drug discovery is to design molecules that are both highly potent against their intended target and highly specific, with minimal off-target effects. Rational design strategies employ computational and structural biology techniques to achieve this.

For pteridine derivatives, this involves using computer-aided drug design (CADD) and molecular docking studies to predict how a molecule will bind to its target protein. nih.gov By analyzing the three-dimensional structure of the target's binding pocket, chemists can strategically modify the pteridine scaffold to improve its fit and enhance binding affinity. nih.gov

A powerful strategy is the multitarget-based design approach, where derivatives are systematically engineered to improve inhibition of the desired target while simultaneously reducing binding to known off-target proteins. nih.gov This can involve dissecting the lead compound into modules and making specific chemical alterations to each part. For example, modifying the PABA (para-aminobenzoic acid) moiety of a pteridine derivative can exploit structural differences between parasitic and human enzymes to increase selectivity. nih.gov Such structure-activity relationship studies are crucial for optimizing lead compounds into drug candidates with a superior therapeutic profile. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydropteridin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, aromatic aldehydes, cyclic ketones (e.g., cyclohexanone), and nucleophiles (e.g., urea) are reacted in ethanol with catalytic KOH. The reaction is monitored by TLC (2:1 ethyl acetate:toluene), followed by acidification with HCl to precipitate the product. Derivatives are obtained by modifying substituents on the aromatic aldehyde . Alternative methods include grinding techniques for eco-friendly synthesis, which reduce reaction time and solvent use .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on IR (to identify carbonyl and NH stretches), NMR (1H and 13C for hydrogen/carbon environments), and mass spectrometry (to confirm molecular weight). For instance, IR peaks at ~1650 cm⁻¹ indicate the carbonyl group, while 1H-NMR shows characteristic signals for tetrahydro ring protons (δ 1.5–2.5 ppm) and aromatic substituents (δ 7.0–8.5 ppm) .

Q. What are the key considerations for stabilizing this compound in aqueous solutions?

  • Methodological Answer : The compound undergoes hydration to form 6-hydroxy-5,6,7,8-tetrahydropterin, which autoxidizes to 7,8-dihydroxanthopterin. Stabilization requires maintaining pH ~6.8 and adding antioxidants like dithiothreitol (DTT) to suppress oxidation. Solutions should be stored at low temperatures and analyzed immediately to minimize degradation .

Q. What biological roles are associated with this compound in metabolic pathways?

  • Methodological Answer : As a tetrahydropteridine derivative, it is structurally related to tetrahydrobiopterin (BH4), a cofactor in aromatic amino acid hydroxylases (e.g., tyrosine hydroxylase). Dysregulation of similar compounds can inhibit enzyme activity, leading to metabolic disorders. In vitro studies suggest its potential as a modulator of redox-sensitive pathways .

Advanced Research Questions

Q. How can conflicting antioxidant activity data from ABTS assays and DFT calculations be reconciled?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity, pH) versus computational models (gas-phase approximations). Validate results by cross-referencing experimental IC₅₀ values with DFT-derived parameters like HOMO-LUMO gaps (ΔE). For example, compounds with lower ΔE (e.g., 2b: ΔE = 3.1 eV) often show stronger radical scavenging, aligning with ABTS data .

Q. What methodological approaches optimize synthesis yield while maintaining eco-friendly conditions?

  • Methodological Answer : Compare reflux (traditional) vs. solvent-free grinding. Grinding reduces reaction time (30 min vs. 6–8 hours) and improves yields (85–92% vs. 70–80%) by enhancing reactant proximity. Use green catalysts (e.g., K₂CO₃) and recover solvents via vacuum distillation .

Q. How do halogen substituents influence the compound's reactivity and bioactivity?

  • Methodological Answer : Bromination at position 3 (using N-bromosuccinimide) increases electrophilicity, enhancing antimicrobial and anticancer activity. For example, 3-bromo derivatives exhibit 2–3× higher potency than non-halogenated analogs in MIC assays. Chlorine substitution shows similar trends but with reduced lipophilicity .

Q. What strategies prevent autoxidation during in vitro studies of this compound?

  • Methodological Answer : Use anaerobic chambers or nitrogen-purged buffers to limit O₂ exposure. Add 1 mM DTT to reduce oxidized intermediates. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm .

Q. How do computational methods like DFT enhance the understanding of radical scavenging mechanisms?

  • Methodological Answer : DFT calculations identify electron-rich sites (via Fukui indices) and predict radical adduct formation. For example, the C4 position in 5,6,7,8-tetrahydropteridin derivatives shows high electrophilicity (f⁻ = 0.15), correlating with ABTS radical quenching. Validate using EPR spectroscopy to detect stable radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.